N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanopyrazinyl group, an azetidinyl ring, and a methoxy-dimethylbenzenesulfonamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the cyanopyrazinyl intermediate, followed by the formation of the azetidinyl ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using efficient catalysts, optimizing temperature and pressure conditions, and employing purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide
Uniqueness
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-dimethylbenzenesulfonamide moiety, in particular, may contribute to its enhanced stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-12-4-5-15(25-3)16(8-12)26(23,24)21(2)13-10-22(11-13)17-14(9-18)19-6-7-20-17/h4-8,13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYKSCHTWFNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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